molecular formula C25H25N3O4 B3721417 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one

Cat. No.: B3721417
M. Wt: 431.5 g/mol
InChI Key: BCYXPMPZZMADFG-UHFFFAOYSA-N
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Description

7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one is a complex organic compound that belongs to the class of chromen-2-ones. This compound is characterized by its unique structure, which includes a quinoline moiety, a piperazine ring, and a hydroxyethyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-2-one Core: This step involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-2-one core.

    Introduction of the Quinoline Moiety: The quinoline moiety is introduced through a Friedländer synthesis, which involves the reaction of the chromen-2-one core with 2-aminobenzaldehyde under acidic conditions.

    Attachment of the Piperazine Ring: The piperazine ring is attached via a nucleophilic substitution reaction, where the quinoline-chromen-2-one intermediate reacts with 1-(2-hydroxyethyl)piperazine.

    Final Hydroxylation: The final step involves the hydroxylation of the compound at the 7th position using a suitable oxidizing agent, such as hydrogen peroxide or a peracid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the quinoline moiety, potentially converting it to a tetrahydroquinoline derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is investigated for its potential pharmacological properties. Studies have shown that it may exhibit antimicrobial, anti-inflammatory, and anticancer activities, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its therapeutic potential. Its ability to interact with biological targets, such as enzymes and receptors, suggests that it could be developed into a drug for treating various diseases.

Industry

In the industrial sector, the compound is used as a precursor in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation, leading to anti-inflammatory effects. Additionally, its interaction with DNA and RNA can result in anticancer properties by inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-3-(quinolin-2-yl)-2H-chromen-2-one: Lacks the piperazine and hydroxyethyl groups.

    8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one: Lacks the hydroxyl group at the 7th position.

    7-hydroxy-8-((4-methylpiperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one: Lacks the hydroxyethyl group.

Uniqueness

The uniqueness of 7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one lies in its combination of functional groups. The presence of the hydroxyethyl group, piperazine ring, and quinoline moiety provides a unique set of chemical and biological properties that are not found in similar compounds. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-quinolin-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O4/c29-14-13-27-9-11-28(12-10-27)16-20-23(30)8-6-18-15-19(25(31)32-24(18)20)22-7-5-17-3-1-2-4-21(17)26-22/h1-8,15,29-30H,9-14,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCYXPMPZZMADFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)CC2=C(C=CC3=C2OC(=O)C(=C3)C4=NC5=CC=CC=C5C=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one
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7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one
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7-hydroxy-8-((4-(2-hydroxyethyl)piperazin-1-yl)methyl)-3-(quinolin-2-yl)-2H-chromen-2-one

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